molecular formula C12H15NO3 B8355722 (R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one

(R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one

Cat. No.: B8355722
M. Wt: 221.25 g/mol
InChI Key: CWCBGMHUHRXTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one is a chemical compound with the molecular formula C12H15NO3. It is known for its unique structure, which includes a morpholine ring substituted with a benzyl group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one typically involves the reaction of morpholine derivatives with benzyl halides and formaldehyde. One common method includes the following steps:

    Starting Materials: Morpholine, benzyl bromide, and formaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: Morpholine is reacted with benzyl bromide to form the benzylated morpholine intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactions, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and hydroxymethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-benzyl-5-(hydroxymethyl)morpholin-3-one

InChI

InChI=1S/C12H15NO3/c14-7-11-8-16-9-12(15)13(11)6-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2

InChI Key

CWCBGMHUHRXTCV-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-benzyl-5-oxomorpholine-3-carboxylic acid (450 mg, 1.91 mmole) and triethylamine (0.28 mL, 2.5 mmole) in THF, ethylchloroformate (0.2 mL) was added dropwise for 20 min at −10° C. The reaction mixture was stirred for additional 30 min and filtered. The filtrate was added for 30 min to a solution of NaBH4 (200 mg, 5.28 mmole) in water (15 mL) at 0° C. The reaction mixture was stirred for 4 h at 10° C. and acidified with 2M HCl. THF was evaporated under reduced pressure and the aqueous residue extracted into DCM, washed with saturated NaHCO3 (20 mL), dried over Na2SO4, concentrated and purified by flash chromatography using eluent 5% MeOH in DCM to get the title compound (170 mg) as oily mass, m/z 222.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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